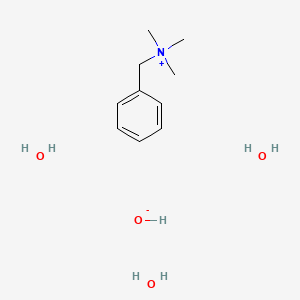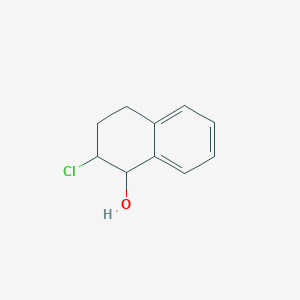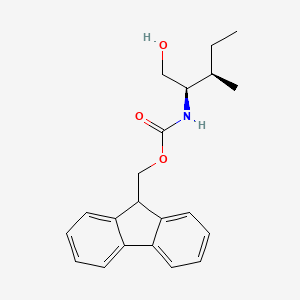
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- is a complex organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of difluorophenyl and nitrophenyl groups in the molecule suggests potential biological activity and utility in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the oxazolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol under dehydrating conditions, often using agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrophenyl ester can yield the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or H2/Pd (hydrogenation over palladium) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Biological Research: Studying the biological activity of difluorophenyl and nitrophenyl derivatives.
Industrial Chemistry: Used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidines can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Fluorophenyl Derivatives: Often used in drug design for their enhanced metabolic stability and bioavailability.
Nitrophenyl Esters: Commonly used as intermediates in organic synthesis.
Uniqueness
The combination of oxazolidine, difluorophenyl, and nitrophenyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H12F2N2O6 |
|---|---|
Poids moléculaire |
378.28 g/mol |
Nom IUPAC |
(4-nitrophenyl) (4S,5S)-4-(3,4-difluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H12F2N2O6/c1-9-15(10-2-7-13(18)14(19)8-10)20(16(22)26-9)17(23)27-12-5-3-11(4-6-12)21(24)25/h2-9,15H,1H3/t9-,15+/m0/s1 |
Clé InChI |
DARRWSODOOEPJH-BJOHPYRUSA-N |
SMILES isomérique |
C[C@H]1[C@@H](N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
SMILES canonique |
CC1C(N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)




